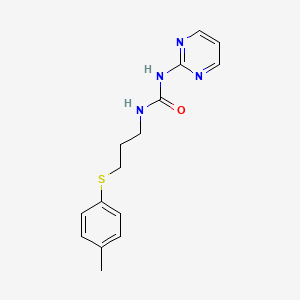

1-(Pyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea

Description

The compound "1-(Pyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea" is a urea derivative featuring a pyrimidinyl group at the 1-position and a 3-(p-tolylthio)propyl substituent at the 3-position. Urea derivatives are widely studied for their diverse biological and electrochemical properties, often serving as enzyme inhibitors, receptor modulators, or components in polymer synthesis.

Properties

IUPAC Name |

1-[3-(4-methylphenyl)sulfanylpropyl]-3-pyrimidin-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4OS/c1-12-4-6-13(7-5-12)21-11-3-10-18-15(20)19-14-16-8-2-9-17-14/h2,4-9H,3,10-11H2,1H3,(H2,16,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACRZZCQBXTUIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCCNC(=O)NC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

1-(Pyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

Chemical Biology: It is employed in chemical biology to probe biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea involves its interaction with molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the urea moiety can form hydrogen bonds with target proteins. The p-tolylthio group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on the synthesis and characterization of 1-(5-Hydroxy-3,4,6-trimethylpyridin-2-yl)-3-propylurea (13a) , a structurally related urea derivative. Below is a comparative analysis based on the available

Structural Comparison

Physicochemical Properties

- Compound 13a : Reported as a white solid with a melting point (m.p.) and TLC Rf value of 0.26 (CH₂Cl₂/MeOH = 20/1) .

- 1-(Pyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea : The pyrimidine ring and p-tolylthio group may enhance hydrophobicity and thermal stability compared to Compound 13a. However, experimental data are absent.

Data Tables and Research Findings

No experimental data for "1-(Pyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea" are available in the provided evidence. Below is a summary of Compound 13a’s synthesis for reference:

| Parameter | Value/Description |

|---|---|

| Synthetic Method | Hydrogenation with Pd/C in CH₂Cl₂ |

| Reaction Time | 2 hours |

| Purification | Silica gel column chromatography (CH₂Cl₂/MeOH = 20/1) |

| Yield | 75% |

| Physical State | White solid |

| TLC Rf | 0.26 (CH₂Cl₂/MeOH = 20/1) |

Limitations and Recommendations

The evidence lacks direct information on "1-(Pyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea," limiting the depth of this comparison. Future studies should:

Characterize the compound’s synthesis, stability, and electrochemical/biological activity.

Compare its performance with urea derivatives like Compound 13a in targeted applications (e.g., polymer conductivity or enzyme inhibition).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.